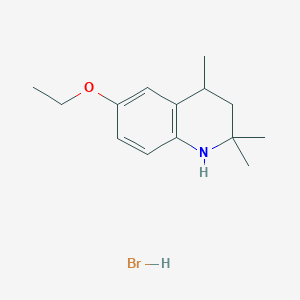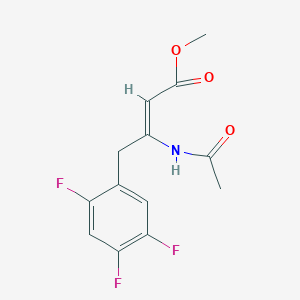
(Z)-Methyl 3-acetamido-4-(2,4,5-trifluorophenyl)but-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-Methyl 3-acetamido-4-(2,4,5-trifluorophenyl)but-2-enoate is an organic compound characterized by its unique structure, which includes an acetamido group, a trifluorophenyl group, and a but-2-enoate moiety. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and synthetic versatility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-Methyl 3-acetamido-4-(2,4,5-trifluorophenyl)but-2-enoate typically involves the following steps:
Formation of the But-2-enoate Backbone: This can be achieved through a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired alkene.
Introduction of the Trifluorophenyl Group: The trifluorophenyl group can be introduced via a Suzuki coupling reaction, where a trifluorophenylboronic acid reacts with a halogenated but-2-enoate.
Acetamido Group Addition: The acetamido group can be introduced through an amidation reaction, where an amine reacts with an acyl chloride or anhydride.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high selectivity and purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the acetamido group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the double bond in the but-2-enoate moiety, converting it to a single bond and forming a saturated ester.
Substitution: The trifluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products Formed:
Oxidation: N-oxides of the acetamido group.
Reduction: Saturated esters.
Substitution: Functionalized trifluorophenyl derivatives.
Applications De Recherche Scientifique
(Z)-Methyl 3-acetamido-4-(2,4,5-trifluorophenyl)but-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (Z)-Methyl 3-acetamido-4-(2,4,5-trifluorophenyl)but-2-enoate involves its interaction with molecular targets such as enzymes or receptors. The trifluorophenyl group enhances its binding affinity and specificity, while the acetamido group may participate in hydrogen bonding and other interactions. The compound’s effects are mediated through pathways involving these molecular targets, leading to its observed biological activities.
Comparaison Avec Des Composés Similaires
(E)-Methyl 3-acetamido-4-(2,4,5-trifluorophenyl)but-2-enoate: The E-isomer of the compound, differing in the spatial arrangement of the substituents around the double bond.
Methyl 3-acetamido-4-(2,4,5-trifluorophenyl)butanoate: A saturated analog of the compound, lacking the double bond in the but-2-enoate moiety.
Uniqueness: (Z)-Methyl 3-acetamido-4-(2,4,5-trifluorophenyl)but-2-enoate is unique due to its Z-configuration, which can influence its biological activity and interactions with molecular targets. The presence of the trifluorophenyl group also imparts distinct chemical properties, such as increased lipophilicity and metabolic stability.
Propriétés
Numéro CAS |
1234321-81-3 |
|---|---|
Formule moléculaire |
C13H12F3NO3 |
Poids moléculaire |
287.23 g/mol |
Nom IUPAC |
methyl 3-acetamido-4-(2,4,5-trifluorophenyl)but-2-enoate |
InChI |
InChI=1S/C13H12F3NO3/c1-7(18)17-9(5-13(19)20-2)3-8-4-11(15)12(16)6-10(8)14/h4-6H,3H2,1-2H3,(H,17,18) |
Clé InChI |
IZFJPBWBAPIUAN-UHFFFAOYSA-N |
SMILES |
CC(=O)NC(=CC(=O)OC)CC1=CC(=C(C=C1F)F)F |
SMILES isomérique |
CC(=O)N/C(=C\C(=O)OC)/CC1=CC(=C(C=C1F)F)F |
SMILES canonique |
CC(=O)NC(=CC(=O)OC)CC1=CC(=C(C=C1F)F)F |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


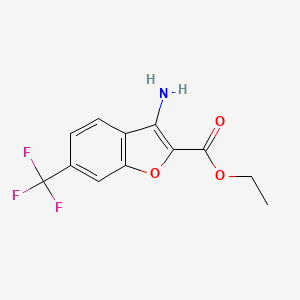

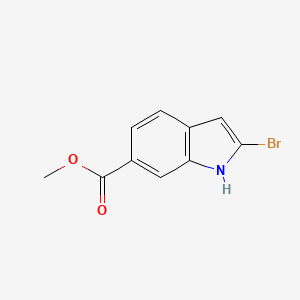
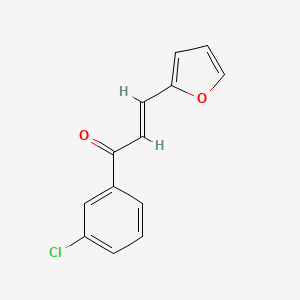
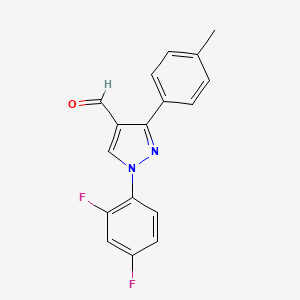
![3-Ethoxy-4-[(4-nitrobenzyl)amino]-3-cyclobuten-1,2-dione](/img/structure/B6338606.png)
![[2,4,6-Trimethoxyphenyl]dicyclohexylphosphonium tetrafluoroborate](/img/structure/B6338610.png)
![2-[(4-Chlorophenyl)thio]-5-(trifluoromethyl)aniline](/img/structure/B6338618.png)
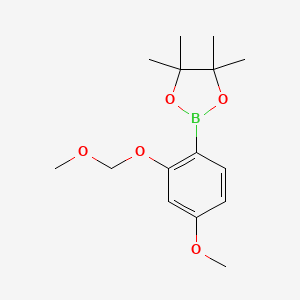
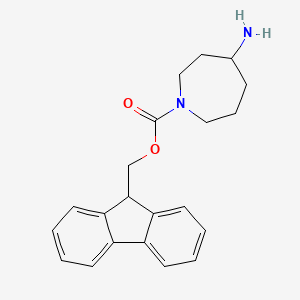
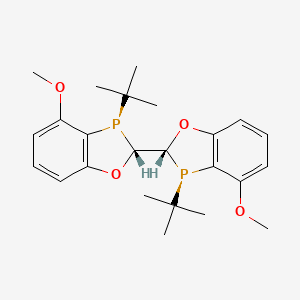
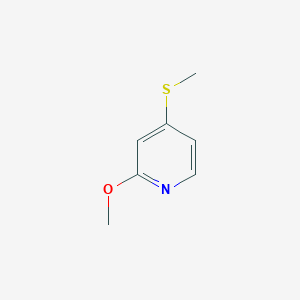
![(2-[4-(2-Aminoethoxy)phenoxy]ethyl)amine dihydrochloride](/img/structure/B6338649.png)
